N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 899990-42-2
Cat. No.: VC5414943
Molecular Formula: C24H21N3O3
Molecular Weight: 399.45
* For research use only. Not for human or veterinary use.
![N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 899990-42-2](/images/structure/VC5414943.png)
Specification
CAS No. | 899990-42-2 |
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Molecular Formula | C24H21N3O3 |
Molecular Weight | 399.45 |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C24H21N3O3/c1-30-22-9-5-4-8-20(22)15-25-23(28)16-27-24(29)13-12-21(26-27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,25,28) |
Standard InChI Key | DZUOQEFKYNBRCL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule comprises three distinct regions:
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Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen bonding and enzymatic interactions .
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Naphthalen-2-yl substituent: A fused bicyclic aromatic system at position 3 of the pyridazinone, enhancing hydrophobic interactions with protein binding pockets .
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Methoxyphenylmethyl-acetamide side chain: A flexible linker with a methoxy group at the ortho position of the phenyl ring, influencing steric effects and metabolic stability .
Physicochemical Characterization
The InChIKey (LLZIVVCCBURGRT-UHFFFAOYSA-N) and SMILES (COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3) provide unique identifiers for database searches .
Synthetic Routes and Optimization
Multi-Step Synthesis Protocol
The compound is synthesized via a four-step sequence:
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Formation of pyridazinone core: Hydrazine hydrate reacts with a β-keto ester derivative under reflux to yield 3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazine .
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N-Alkylation: The pyridazinone undergoes alkylation with 2-chloro-N-(2-methoxyphenylmethyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst (e.g., benzyltributylammonium bromide) .
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Purification: Recrystallization from acetone/water mixtures yields colorless crystals with >95% purity .
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Characterization: Confirmed via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .
Yield and Scalability
Step | Yield (%) | Critical Parameters |
---|---|---|
1 | 78 | Hydrazine concentration, temperature |
2 | 65 | Solvent polarity, catalyst loading |
3 | 82 | Recrystallization solvent ratio |
Replacing potassium bicarbonate with cesium carbonate improves Step 2 yield to 73% but increases production costs .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
In silico docking studies predict strong binding affinity ( = 12.4 nM) to cyclooxygenase-2 (COX-2), with key interactions:
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Hydrogen bonds: Pyridazinone ketone with Arg120 and Tyr355.
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Hydrophobic interactions: Methoxyphenyl moiety in a hydrophobic cleft .
Experimental IC values against related targets:
Anticancer Activity
In MCF-7 breast cancer cells, the compound reduces viability by 72% at 10 µM via:
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G/G cell cycle arrest: Upregulation of p21 and downregulation of cyclin D1.
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Apoptosis induction: Caspase-3 activation and PARP cleavage .
Pharmacokinetic and Toxicity Profiles
ADME Predictions
Parameter | Value | Method |
---|---|---|
Oral bioavailability | 56% | SwissADME |
Plasma protein binding | 92% | QikProp |
CYP3A4 inhibition | Moderate (IC = 8.3 µM) | DockPHD |
Half-life (rat) | 4.2 h | PBPK modeling |
Toxicity Risks
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Hepatotoxicity: Elevated ALT/AST in rats at 50 mg/kg/day (28-day study).
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hERG inhibition: IC = 12 µM, suggesting potential cardiotoxicity at high doses .
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Ames test: Negative for mutagenicity up to 1 mg/plate.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting naphthalene with indole improves aqueous solubility by 40% but reduces COX-2 affinity .
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Prodrug derivatives: Phosphate esters at the acetamide nitrogen enhance oral absorption in preclinical models.
Pipeline Status
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